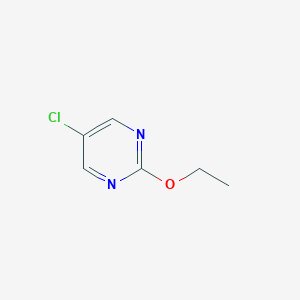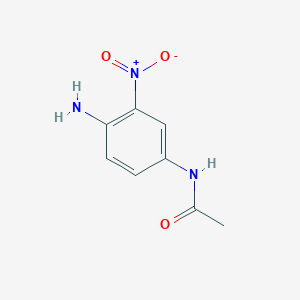
1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one
Overview
Description
4-Toluenesulfonyl chloride, also known as TsCl or TosCl, is an organic compound with the formula CH₃C₆H₄SO₂Cl . It is a white, malodorous solid widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO₂Cl) functional group .
Synthesis Analysis
4-Toluenesulfonyl chloride is used in the synthesis of various organic compounds . For instance, it has been used in the synthesis of N-(p-toluenesulfonyl)-1-(4′-Acetylphenoxy)acrylimidate .
Molecular Structure Analysis
The molecular structure of 4-Toluenesulfonyl chloride is represented by the chemical formula 4-(CH₃)C₆H₄SO₂Cl . It has a molar mass of 190.65 g/mol .
Chemical Reactions Analysis
4-Toluenesulfonyl chloride is known to convert alcohols into alkyl tosylates . It is also used in dehydrations to make nitriles, isocyanides, and diimides .
Physical And Chemical Properties Analysis
4-Toluenesulfonyl chloride has a density of 1.492 g/cm³ at 20 °C, a flash point of 128 °C, and a melting point of 69 - 71 °C . It has a vapor pressure of 0.13 Pa at 20 °C and a bulk density of 800 kg/m³ .
Scientific Research Applications
Protection and Derivatization of Sulfonic Acids
A novel method utilizing the "safety-catch" principle for protecting sulfonic acids has been developed. This approach facilitates the synthesis of taurine derivatives, highlighting the versatility of sulfonic acid derivatives in synthesizing biologically relevant compounds (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Synthesis of Sweeteners
Research into the synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal, significant intermediates in the synthesis of Neotame, an enhanced sweetening agent, illustrates the chemical's role in the development of artificial sweeteners (Tanielyan & Augustine, 2012).
Dynamics in Solid-State Polymorphism
The study of 2,2-dimethylbutan-1-ol and its isomers in solid-state polymorphism, including plastic crystalline phases, provides insights into the complex behaviors of such compounds, underscoring their potential in materials science (Carignani et al., 2018).
Catalytic Applications
Investigations into the hydroformylation of 3,3-dimethylbut-1-ene using rhodium catalysts reveal the catalytic potential of these compounds in synthesizing industrially relevant chemicals (Li, Widjaja, & Garland, 2003).
Coenzyme Q10 Synthesis
The key intermediate for Coenzyme Q10 synthesis, demonstrating the role of toluenesulfonyl derivatives in pharmaceutical manufacturing, showcases another application of these compounds (Mu et al., 2011).
Nonlinear Optical Properties
Research into the nonlinear optical properties and chemical reactivity of toluenesulfonyl-hydrazonomethyl compounds expands the understanding of these materials' potential in optical applications and chemical sensing (Singh & Rawat, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10-5-7-11(8-6-10)17(15,16)9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISUXUFXCVRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295194 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101268-22-8 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101268-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



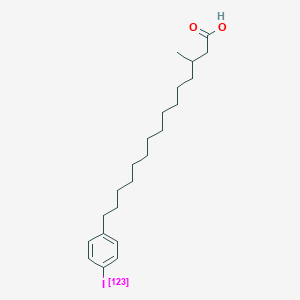
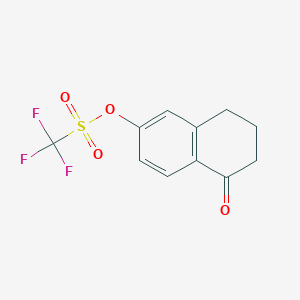
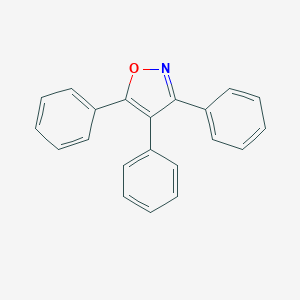


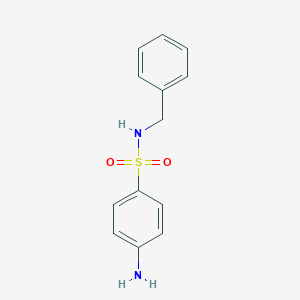

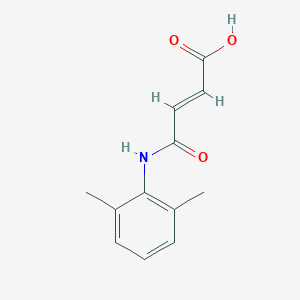
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)

